![molecular formula C19H22N4O2 B2615580 N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide CAS No. 1384636-53-6](/img/structure/B2615580.png)
N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide, also known as CIML-001, is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential as a therapeutic agent. CIML-001 is a selective inhibitor of a protein called NLRP3 inflammasome, which plays a crucial role in the immune response and inflammation.
作用机制
N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide works by inhibiting the NLRP3 inflammasome, which is a protein complex that plays a crucial role in the immune response and inflammation. The NLRP3 inflammasome is activated by a variety of stimuli, including microbial infection, cellular stress, and environmental toxins. Once activated, the NLRP3 inflammasome triggers the release of pro-inflammatory cytokines, which can lead to tissue damage and disease. N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide inhibits the activation of the NLRP3 inflammasome, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide has been shown to have significant anti-inflammatory effects in a variety of animal models. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and IL-18, and to reduce tissue damage in models of gout, rheumatoid arthritis, and inflammatory bowel disease. N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide has also been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide is its selectivity for the NLRP3 inflammasome. This selectivity allows for targeted inhibition of the inflammasome without affecting other immune pathways. Another advantage is its potential as a therapeutic agent for a variety of diseases. However, there are also limitations to using N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide in lab experiments. One limitation is the need for specialized equipment and expertise in chemical synthesis. Another limitation is the need for animal models to study the effects of N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide in vivo.
未来方向
There are several future directions for research on N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide. One direction is the development of more efficient and scalable synthesis methods for N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide. Another direction is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide and to identify potential side effects and limitations of its use as a therapeutic agent. Finally, clinical trials are needed to determine the safety and efficacy of N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide in humans.
合成方法
The synthesis of N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide involves a series of chemical reactions. The starting materials are 3-methylcyclohexanone and indole-2-carboxylic acid, which are reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-cyanosuccinimide to form the corresponding nitrile. The nitrile is then reduced to the corresponding amine, which is reacted with formic acid to form the formamide. Finally, the formamide is coupled with N-(1-cyano-3-methylcyclohexyl)-2-chloroacetamide to form N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide.
科学研究应用
N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide has been extensively studied for its potential as a therapeutic agent for a variety of diseases. It has been shown to have anti-inflammatory effects and to be effective in treating inflammatory diseases such as gout, rheumatoid arthritis, and inflammatory bowel disease. N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide has also been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.
属性
IUPAC Name |
N-[2-[(1-cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-5-4-8-19(10-13,12-20)23-17(24)11-21-18(25)16-9-14-6-2-3-7-15(14)22-16/h2-3,6-7,9,13,22H,4-5,8,10-11H2,1H3,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJGTVFADNZUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)CNC(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2615497.png)
![(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2615498.png)

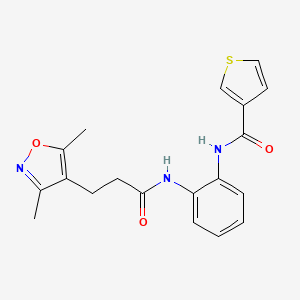

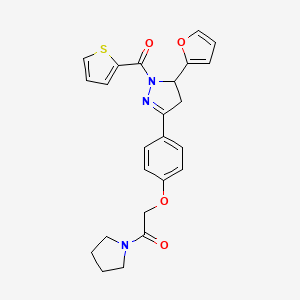
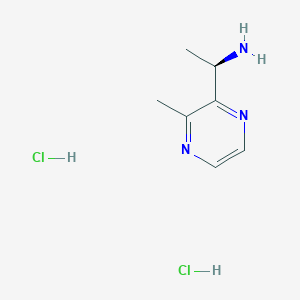
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2615506.png)
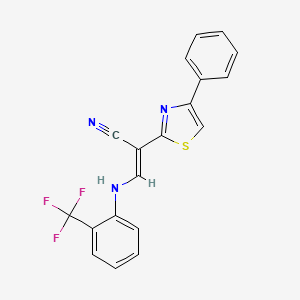
![(Z)-2-Cyano-N-(furan-2-ylmethyl)-3-[3-methoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]prop-2-enamide](/img/structure/B2615511.png)
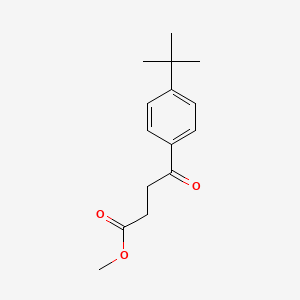
methanone](/img/structure/B2615514.png)

![Spiro[2,3-dihydropyrrolizine-1,2'-oxirane]](/img/structure/B2615520.png)